molecular formula C16H15FO3 B6372499 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% CAS No. 1261996-30-8

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%

Cat. No. B6372499
CAS RN: 1261996-30-8
M. Wt: 274.29 g/mol
InChI Key: JVMYJGQJRWFZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% (5-EFP-3-MP) is a phenolic compound with a unique structure and properties. It is a synthetic compound that is widely used in a variety of scientific research applications. 5-EFP-3-MP is known for its ability to bind to proteins and other molecules, as well as its ability to act as a catalyst for chemical reactions. Additionally, 5-EFP-3-MP has a range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% is used in a variety of scientific research applications. It is a useful tool in the study of protein-ligand interactions, as it has the ability to bind to proteins and other molecules. 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% can also be used as a catalyst for chemical reactions, such as the synthesis of other compounds. Additionally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% is used in the study of biochemical and physiological processes, such as enzymatic reactions, gene expression, and cell signaling.

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% is not fully understood. However, it is believed that 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% binds to proteins and other molecules via hydrogen bonding and hydrophobic interactions. Additionally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% can act as a catalyst for chemical reactions by forming transition states that facilitate the reaction.
Biochemical and Physiological Effects
5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and lipase. Additionally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% has been shown to modulate gene expression and cell signaling pathways. 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% in lab experiments include its ability to bind to proteins and other molecules, its ability to act as a catalyst for chemical reactions, and its range of biochemical and physiological effects. The limitations of using 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% in lab experiments include its relatively low purity (95%), its potential toxicity, and its limited availability.

Future Directions

There are many potential future directions for 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% research. One potential direction is to further investigate the biochemical and physiological effects of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%, such as its ability to modulate gene expression and cell signaling pathways. Additionally, it may be possible to synthesize more pure forms of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%, which could be used in more sensitive and precise experiments. Another potential direction is to investigate the potential therapeutic applications of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%, such as its anti-inflammatory and antioxidant properties. Finally, 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% could be used as a tool to further investigate protein-ligand interactions and the mechanism of action of other compounds.

Synthesis Methods

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95% is synthesized by a two-step reaction. In the first step, 4-fluorophenylacetic acid is reacted with 3-methylphenol in the presence of a base to form 4-(ethoxycarbonyl)-3-fluorophenylacetic acid. This acid is then reacted with 5-chloro-3-methylphenol in the presence of a base to form 5-[4-(ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol. The reaction yields a 95% pure product of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%.

properties

IUPAC Name

ethyl 2-fluoro-4-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-16(19)14-5-4-11(9-15(14)17)12-6-10(2)7-13(18)8-12/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMYJGQJRWFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684030
Record name Ethyl 3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261996-30-8
Record name Ethyl 3-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.